Potassium octoate

Description

Structure

3D Structure of Parent

Properties

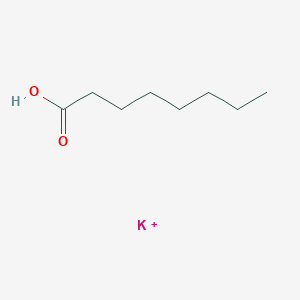

Molecular Formula |

C8H16KO2+ |

|---|---|

Molecular Weight |

183.31 g/mol |

IUPAC Name |

potassium;octanoic acid |

InChI |

InChI=1S/C8H16O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1 |

InChI Key |

RLEFZEWKMQQZOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Potassium Octoate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium octoate (also known as potassium 2-ethylhexanoate), a versatile organometallic compound with significant applications in industrial and research settings. This document details its synthesis, characterization, and key applications, with a focus on providing practical experimental protocols and data for laboratory use.

Introduction

This compound is the potassium salt of 2-ethylhexanoic acid. It is a colorless to pale yellow solid or liquid, soluble in many organic solvents but less so in water.[1] Its primary utility lies in its catalytic activity, particularly in the production of polyurethane (PU) and polyisocyanurate (PIR) foams, where it accelerates the trimerization of isocyanates.[2] Additionally, it serves as a heat stabilizer for plastics, a corrosion inhibitor, a co-catalyst in polyester (B1180765) resins, and a crucial reagent in the synthesis of pharmaceuticals like potassium clavulanate.[1][3]

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the most common being the neutralization of 2-ethylhexanoic acid with a potassium base.

Experimental Protocols for Synthesis

Method 1: Neutralization with Potassium Hydroxide (B78521)

This is a straightforward and efficient acid-base reaction.[4]

-

Materials: 2-ethylhexanoic acid, potassium hydroxide (KOH), isopropanol (B130326).

-

Procedure:

-

Prepare a mixture of isopropanol and 2-ethylhexanoic acid.

-

Slowly add potassium hydroxide pellets to the mixture at room temperature with stirring.

-

Continue stirring until all the potassium hydroxide has dissolved.

-

The resulting solution can be used directly or further purified by co-distillation with isopropanol under reduced pressure to remove water.[4]

-

Method 2: In Situ Formation with Potassium tert-Butoxide

This method is suitable for applications where the presence of water is undesirable.

-

Materials: 2-ethylhexanoic acid, potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF), methylene (B1212753) chloride.

-

Procedure:

-

In a dry flask under a nitrogen atmosphere, dissolve 2-ethylhexanoic acid in a mixture of methylene chloride and THF.

-

Cool the solution to 0°C.

-

Slowly add a solution of potassium tert-butoxide in THF to the cooled mixture to form the potassium 2-ethylhexanoate (B8288628) salt in situ.

-

Method 3: Aqueous Synthesis and Spray Drying

This method is suitable for producing a high-purity, crystalline solid.[5]

-

Materials: 2-ethylhexanoic acid, sodium hydroxide (or potassium hydroxide), water.

-

Procedure:

-

Prepare an aqueous solution of sodium hydroxide and cool it in an ice-water bath.

-

Add 2-ethylhexanoic acid dropwise to the cooled hydroxide solution while maintaining the temperature below 70°C.

-

After the addition is complete, stir the mixture for one hour.

-

The resulting aqueous solution of potassium 2-ethylhexanoate is then spray-dried using an inlet air temperature of 100-160°C to yield a crystalline product.[5]

-

Synthesis Workflow Diagram

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅KO₂ | [1] |

| Molecular Weight | 182.30 g/mol | [1] |

| Appearance | White to off-white solid or pale yellow liquid | [1][6] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |

| Melting Point | 66-68 °C | [7] |

| Boiling Point | 228 °C at 760 mmHg | [7] |

| Flash Point | 116.6 °C | [7] |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra.

-

-

Expected Chemical Shifts:

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | ~0.85–0.90 (triplet) | Methyl protons (-CH₃) | [4] |

| ~1.20–1.40 (multiplet) | Methylene protons (-CH₂-) | [4] | |

| ~2.25 (multiplet) | Methine proton (-CH-) adjacent to carboxylate | [4] | |

| ¹³C | ~180–185 | Carboxylate carbon (-COO⁻) | [4] |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Experimental Protocol:

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate or mix the solid sample with KBr powder and press it into a pellet.

-

Instrumentation: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

-

-

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2850–2950 | C-H stretching vibrations of the alkyl chain | [4] |

| ~1550–1650 (strong) | Asymmetric stretching of the carboxylate group (COO⁻) | [4] |

| ~1400 | Symmetric stretching of the carboxylate group (COO⁻) | [4] |

3.2.3. X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the elements on the surface of the material.

-

Experimental Protocol:

-

Sample Preparation: Mount the solid sample on a sample holder.

-

Instrumentation: Acquire the XPS spectrum using a spectrometer with a monochromatic X-ray source (e.g., Al Kα).

-

Data Analysis: Analyze the binding energies of the core level electrons to identify the elements and their chemical states.

-

-

Expected Binding Energies:

| Element | Peak | Binding Energy (eV) | Reference |

| O | 1s | ~531.5 | [4] |

| K | 2p | ~295–300 | [4] |

Thermal Analysis

-

Experimental Protocol for TGA/DSC:

| Parameter | Setting | Purpose |

| Instrument | Simultaneous TGA/DSC instrument | To obtain simultaneous mass loss and heat flow data. |

| Sample Mass | 5-10 mg | Ensures measurable changes while minimizing thermal gradients. |

| Crucible | Alumina or platinum | Inert and stable at high temperatures. |

| Atmosphere | Nitrogen (N₂) or Argon (Ar), 20-50 mL/min | Provides an inert environment to prevent oxidation. |

| Heating Rate | 10 °C/min | A standard rate for good resolution of thermal events. |

| Temperature Range | Ambient to 600 °C | To cover potential dehydration and complete decomposition. |

-

Expected Thermal Events:

-

Below 100°C: An endothermic event with a corresponding mass loss in TGA may be observed if the sample is hydrated, corresponding to the loss of water.

-

Above 200°C: The onset of decomposition, likely an exothermic process, will be indicated by a significant mass loss in the TGA curve and a corresponding peak in the DSC curve. The decomposition of metal carboxylates often proceeds in multiple steps.

-

Applications in Research and Development

The primary research application of this compound is as a catalyst. Its role in the trimerization of isocyanates is crucial for the formation of polyisocyanurate (PIR) foams, which are valued for their excellent thermal insulation properties.

Catalytic Role in Isocyanate Trimerization

This compound facilitates the formation of the isocyanurate ring structure from three isocyanate molecules. The potassium ion plays a key role in stabilizing the transition state of the reaction, thereby lowering the activation energy and accelerating the polymerization process.[2]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound for research applications. The detailed experimental protocols and tabulated data serve as a valuable resource for scientists and researchers working with this important organometallic compound. The provided diagrams illustrate the key processes involving this compound, from its synthesis to its catalytic application in polymer chemistry. A thorough understanding of its properties is crucial for its effective use in various research and development endeavors.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Potassium Acetate and this compound Catalysts | Milliken [milliken.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Potassium 2-ethylhexanoate | 3164-85-0 | Benchchem [benchchem.com]

- 5. US4142059A - Spray drying sodium and potassium 2-ethylhexanoate - Google Patents [patents.google.com]

- 6. Potassium 2-ethylhexanoate | C8H15KO2 | CID 23669619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

Solubility of Potassium Octoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium octoate, also known as potassium 2-ethylhexanoate (B8288628), is the potassium salt of 2-ethylhexanoic acid. Its amphiphilic nature, stemming from a polar carboxylate head and a nonpolar hydrocarbon tail, makes it a versatile compound in various industrial and chemical applications. It is recognized for its catalytic activity, particularly in polymerization reactions and as a drier in coatings. Understanding its solubility profile in organic solvents is crucial for optimizing its use in synthesis, formulation, and various reaction media. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in organic solvents, outlines a general experimental protocol for its determination, and presents a logical workflow for solubility testing.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound in organic solvents is influenced by several factors, including:

-

Polarity of the Solvent: As a salt, this compound's solubility is generally favored in more polar organic solvents that can effectively solvate the potassium cation and the octoate anion.

-

Temperature: The solubility of solids in liquids typically increases with temperature.

-

Structure of the Solvent: The molecular structure and size of the solvent molecules can affect their ability to surround the solute molecules.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in published literature, a consistent qualitative profile has been established. This compound is widely reported to be soluble in a variety of organic solvents.[1]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvents Mentioned | Solubility Description | Citations |

| Alcohols | Methanol, General Alcohols | Sparingly soluble in Methanol, Generally soluble | [2][3] |

| Ethers | General Ethers | Soluble | [3] |

| Hydrocarbons | General Hydrocarbons | Soluble | [3] |

| Water | Partly Soluble/Sparingly Soluble | [2][3] |

It is important to note that terms like "soluble," "sparingly soluble," and "partly soluble" are qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on determining the mass of the solute dissolved in a known mass or volume of a saturated solution.[4][5]

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance

-

Vials with tight-fitting caps

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

-

Filter (syringe filter or filter paper with funnel)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or mass of the desired organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Withdrawal:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, a syringe fitted with a filter is recommended.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish or beaker.

-

Carefully evaporate the solvent under a fume hood. Gentle heating may be applied if the solvent is volatile and the solute is thermally stable at that temperature.

-

Once the solvent has evaporated, place the dish in a drying oven at a suitable temperature to remove any residual solvent without decomposing the this compound. Dry to a constant weight.

-

Cool the dish in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

References

A Technical Guide to the Molecular Structure and Analysis of Potassium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and analytical methodologies for potassium 2-ethylhexanoate (B8288628). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. This document details the physicochemical properties, structural elucidation, and in-depth analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and structured data tables are provided to facilitate practical application and comparative analysis.

Introduction

Potassium 2-ethylhexanoate, the potassium salt of 2-ethylhexanoic acid, is an organic compound with diverse industrial applications.[1] It serves as a catalyst in the production of polymers, a corrosion inhibitor in antifreeze formulations, and a heat stabilizer in various materials. A thorough understanding of its molecular structure and the ability to perform accurate analytical characterization are crucial for its application, quality control, and in the context of drug development, for understanding its potential as a counter-ion or excipient.

Molecular Structure and Physicochemical Properties

Potassium 2-ethylhexanoate is an organic salt with the chemical formula C₈H₁₅KO₂.[2] It consists of a potassium cation (K⁺) and a 2-ethylhexanoate anion. The anionic component features a six-carbon chain (hexanoate) with an ethyl group at the second carbon position.

Table 1: Physicochemical Properties of Potassium 2-Ethylhexanoate

| Property | Value | Reference(s) |

| IUPAC Name | potassium 2-ethylhexanoate | [3] |

| CAS Number | 3164-85-0 | [3] |

| Chemical Formula | C₈H₁₅KO₂ | [2] |

| Molecular Weight | 182.30 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| SMILES | CCCCC(CC)C(=O)[O-].[K+] | [3] |

Analytical Methodologies

A multi-faceted analytical approach is essential for the comprehensive characterization of potassium 2-ethylhexanoate. This section details the experimental protocols and expected data for NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for the 2-Ethylhexanoate Anion

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.1 - 2.3 | m | 1H | CH at C2 |

| ~1.4 - 1.6 | m | 2H | CH₂ at C3 |

| ~1.2 - 1.4 | m | 4H | CH₂ at C4 and C5 |

| ~1.2 - 1.4 | m | 2H | CH₂ of ethyl group |

| ~0.8 - 1.0 | t | 3H | CH₃ at C6 |

| ~0.8 - 1.0 | t | 3H | CH₃ of ethyl group |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

-

Sample Preparation: Dissolve 5-10 mg of potassium 2-ethylhexanoate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a ¹H NMR spectrometer, such as a Varian CFT-20 or equivalent.[3]

-

Data Acquisition:

-

Acquire the spectrum at a standard frequency (e.g., 400 MHz).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals and determine the multiplicities.

-

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for the 2-Ethylhexanoate Anion

| Chemical Shift (ppm) | Assignment |

| ~180 - 185 | C1 (C=O) |

| ~45 - 50 | C2 (CH) |

| ~30 - 35 | C3 (CH₂) |

| ~25 - 30 | C4 (CH₂) |

| ~22 - 27 | C5 (CH₂) |

| ~13 - 15 | C6 (CH₃) |

| ~25 - 30 | CH₂ of ethyl group |

| ~12 - 14 | CH₃ of ethyl group |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of potassium 2-ethylhexanoate in 0.6-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a ¹³C NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at a standard frequency (e.g., 100 MHz).

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly more than for ¹H NMR.

-

-

Data Processing:

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum using the solvent signal.

-

Analytical Workflow for NMR Spectroscopy

Caption: General workflow for NMR analysis of potassium 2-ethylhexanoate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Characteristic FT-IR Absorption Bands for Potassium 2-Ethylhexanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching (alkyl) |

| ~1550 - 1610 | Strong | Asymmetric C=O stretching (carboxylate) |

| ~1400 - 1470 | Medium | Symmetric C=O stretching (carboxylate) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1380 | Medium | C-H bending (CH₃) |

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of potassium 2-ethylhexanoate with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

FT-IR Sample Preparation Workflow (KBr Pellet)

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing ionic compounds like potassium 2-ethylhexanoate.

In negative ion mode ESI-MS , the most prominent ion expected is the 2-ethylhexanoate anion [M-K]⁻ at m/z ≈ 143.1.

In positive ion mode ESI-MS , the potassium cation [K]⁺ would be observed at m/z ≈ 39.1. Depending on the source conditions, adducts such as [M+K]⁺ at m/z ≈ 221.4 might also be observed.

-

Sample Preparation:

-

Prepare a dilute solution of potassium 2-ethylhexanoate (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition (Direct Infusion):

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis:

-

Identify the molecular ion and any significant fragment ions or adducts.

-

Compare the observed m/z values with the calculated exact masses.

-

Summary

This technical guide has outlined the key molecular and analytical characteristics of potassium 2-ethylhexanoate. The provided tables of physicochemical properties and spectral data, along with detailed experimental protocols, offer a comprehensive resource for its identification and characterization. The workflows and diagrams are intended to provide clear, logical steps for the analytical procedures. This information is critical for ensuring the quality and consistency of potassium 2-ethylhexanoate in its various applications, including its potential use in pharmaceutical formulations.

References

- 1. Potassium 2-ethylhexanoate | 3164-85-0 [chemicalbook.com]

- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium 2-ethylhexanoate | C8H15KO2 | CID 23669619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

The Catalytic Versatility of Potassium Octoate in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium octoate, also known as potassium 2-ethylhexanoate (B8288628), has emerged as a versatile and industrially significant catalyst in a range of organic reactions. Its utility spans from the production of polymers like polyurethanes and unsaturated polyester (B1180765) resins to its application as a crucial base in modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the catalytic activity of this compound, detailing experimental protocols, quantitative data, and mechanistic insights for its key applications.

Catalyst in Polyurethane and Polyisocyanurate Foam Production

In the manufacturing of rigid polyurethane (PUR) and polyisocyanurate (PIR) foams, this compound serves as a highly effective trimerization catalyst.[1][2] Its primary role is to accelerate the cyclotrimerization of isocyanate monomers to form stable isocyanurate rings, which impart enhanced thermal stability and fire resistance to the final foam product.[1] The potassium ions are thought to stabilize the transition state of the reaction, thereby lowering the activation energy and promoting a more controlled polymerization process.[1]

Quantitative Data: Catalytic Performance in PIR Foam Formulation

The performance of this compound as a trimerization catalyst is often evaluated by its effect on the reaction profile of the foam, specifically the cream time, gel time, and tack-free time. While specific quantitative data is highly dependent on the full formulation, the following table provides a representative example of a PIR foam formulation and the typical reactivity profile observed when using a this compound-based catalyst.

| Component | Amount (parts by weight) |

| Polyol | 100 |

| Polymeric MDI (Isocyanate) | 191.4 - 450 (Index 270-300) |

| Blowing Agent (e.g., Pentane) | 19.68 |

| Surfactant | 1.5 |

| Amine Catalyst (e.g., PMDETA) | 0.17 - 0.50 |

| This compound Catalyst | Varied |

Data sourced from patent literature describing typical PIR foam formulations.[3]

| Reactivity Profile | Time (seconds) |

| Cream Time | 14 - 18 |

| Gel Time | 51 - 55 |

| Tack-Free Time | 69 - 112 |

This data represents a typical range and can be influenced by the specific polyol, isocyanate index, and co-catalysts used.[4]

Experimental Protocol: Preparation of PIR Foam

The following is a generalized experimental protocol for the laboratory-scale preparation of a polyisocyanurate rigid foam using this compound as a trimerization catalyst.

Materials:

-

Polyester Polyol

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

This compound solution (e.g., 70% in diethylene glycol)[3]

-

Amine co-catalyst (e.g., Pentamethyldiethylenetriamine)

-

Surfactant (e.g., Silicone-based)

-

Blowing agent (e.g., n-pentane)

-

Paper cup and mechanical stirrer

Procedure:

-

In a paper cup, accurately weigh and combine the polyol, this compound catalyst, amine co-catalyst, surfactant, and blowing agent.

-

Stir the mixture at high speed (e.g., 2000 rpm) for 30-60 seconds to ensure a homogeneous blend.

-

Add the predetermined amount of pMDI to the mixture.

-

Immediately stir the complete mixture at high speed for 5-10 seconds.

-

Quickly pour the reacting mixture into a mold and allow it to rise freely at ambient temperature.

-

Record the cream time (start of foam rise), gel time (formation of a stringy mass when probed), and tack-free time (when the surface is no longer sticky to the touch).

-

Allow the foam to cure for at least 24 hours at room temperature before cutting and testing its physical properties.

Signaling Pathway: Isocyanate Trimerization

Caption: Proposed mechanism for isocyanate trimerization catalyzed by this compound.

Co-catalyst in the Curing of Unsaturated Polyester Resins (UPR)

This compound is widely used as a co-catalyst or promoter in conjunction with cobalt accelerators (e.g., cobalt octoate) for the room temperature curing of unsaturated polyester resins.[5][6] The primary catalyst system for this free-radical polymerization is typically a peroxide initiator (e.g., methyl ethyl ketone peroxide, MEKP) and a cobalt salt accelerator. The addition of this compound has been shown to reduce the gel time of the resin by approximately 40% and can also lead to a lighter-colored final product.[5][7]

Quantitative Data: Effect on UPR Gel Time

The inclusion of this compound in a cobalt-accelerated UPR system can significantly impact the curing characteristics.

| Cobalt Octoate (6% Co) | This compound | MEKP | Gel Time (minutes) |

| 1.0% | None | 1.0% | ~25 |

| 1.0% | 0.5% | 1.0% | ~15 |

Illustrative data based on typical UPR formulations. Actual values will vary with resin type, temperature, and specific catalyst grades.[5]

Experimental Protocol: Curing of UPR

Materials:

-

Unsaturated polyester resin (dissolved in styrene)

-

Cobalt octoate solution (e.g., 6% cobalt)

-

This compound solution

-

Methyl ethyl ketone peroxide (MEKP)

-

Disposable cups and stirring rods

Procedure:

-

Weigh the desired amount of unsaturated polyester resin into a disposable cup.

-

Add the cobalt octoate solution to the resin and stir thoroughly until homogeneously dispersed.

-

Add the this compound solution to the resin mixture and stir thoroughly.

-

Place the cup in a temperature-controlled water bath to ensure a constant starting temperature.

-

Add the MEKP initiator to the resin mixture and start a timer immediately.

-

Stir vigorously for one minute, ensuring complete mixing of the initiator.

-

Monitor the mixture, periodically probing with a clean stirring rod, to determine the gel time. The gel time is the point at which the resin transitions from a liquid to a solid gel-like state.

-

The peak exotherm temperature can be monitored by placing a thermocouple in the center of the reacting mass.

Logical Relationship: Role in Cobalt-Accelerated Curing

Caption: Synergistic action of this compound with cobalt in UPR curing.

Mild Base in Palladium-Catalyzed C-N Cross-Coupling Reactions

A significant advancement in synthetic organic chemistry has been the use of potassium 2-ethylhexanoate as a mild and soluble base in palladium-catalyzed C-N cross-coupling reactions.[8][9] Traditional methods often rely on strong or insoluble inorganic bases, which can limit the substrate scope, especially with base-sensitive functional groups.[8] Potassium 2-ethylhexanoate provides a homogeneous reaction medium and is mild enough to be compatible with a wide array of functional groups, enabling the coupling of various amines with aryl halides and pseudo-halides.[8][9]

Quantitative Data: Substrate Scope of C-N Coupling

The combination of a suitable phosphine (B1218219) ligand and potassium 2-ethylhexanoate allows for the efficient coupling of a diverse range of nitrogen nucleophiles and electrophiles.

| Amine Nucleophile | Aryl Halide Electrophile | Yield (%) |

| Aniline | 4-Chlorotoluene | 95 |

| 4-Methoxyaniline | 4-Bromoanisole | 98 |

| Benzylamine | 1-Bromo-4-fluorobenzene | 85 |

| Indole | 4-Chloro-N,N-dimethylaniline | 92 |

| Benzamide | 1-Bromo-3,5-dimethylbenzene | 88 |

| N-Methylaniline | 2-Bromopyridine | 90 |

Data extracted from "Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-Catalyzed C–N Cross-Coupling" in the Journal of the American Chemical Society.[8][9]

Experimental Protocol: Pd-Catalyzed C-N Coupling

Materials:

-

Aryl halide

-

Amine

-

Potassium 2-ethylhexanoate (K-2-EH)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., a phosphorinane ligand like L147 as described in the source literature)[8]

-

Anhydrous solvent (e.g., 2-Methyltetrahydrofuran)

-

Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphine ligand, and the potassium 2-ethylhexanoate.

-

Add the anhydrous solvent, followed by the aryl halide and the amine.

-

Seal the tube and heat the reaction mixture to the specified temperature (typically 50-90 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a standard aqueous workup and purify the product by column chromatography.

Signaling Pathway: Catalytic Cycle of C-N Cross-Coupling

Caption: Generalized catalytic cycle for Pd-catalyzed C-N cross-coupling.

Catalyst for the Glycolysis of Polyurethane Foams

This compound has been identified as an effective catalyst for the chemical recycling of polyurethane foams through glycolysis.[10][11] This process involves the depolymerization of the polyurethane matrix by reaction with a glycol (e.g., diethylene glycol) at elevated temperatures, yielding a recycled polyol that can be used as a raw material for the production of new polyurethane products.[11][12] this compound has been shown to be a highly promising catalyst, leading to complete degradation of the polymer in a relatively short time and producing a high concentration of recovered polyol with high selectivity.[10][11]

Quantitative Data: Polyol Recovery from PU Foam Glycolysis

The efficiency of polyurethane glycolysis can be assessed by the time required for complete foam dissolution and the properties of the recovered polyol.

| Catalyst | Temperature (°C) | Time for Dissolution (min) | Recovered Polyol Purity |

| This compound | 190 | ~30 | High |

| Titanium (IV) butoxide | 190 | ~60 | Moderate |

| Diethanolamine (as catalyst) | 190 | ~30 | Lower (more side products) |

Comparative data synthesized from literature on PU glycolysis.[10][11]

Experimental Protocol: Glycolysis of PU Foam

Materials:

-

Scrap flexible polyurethane foam

-

Diethylene glycol (DEG)

-

This compound

-

Jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet

Procedure:

-

Charge the reactor with diethylene glycol and this compound.

-

Heat the mixture to the reaction temperature (e.g., 190 °C) under a nitrogen atmosphere with stirring.

-

Gradually add the scrap polyurethane foam to the hot glycol mixture.

-

Maintain the reaction at temperature with continuous stirring until the foam is completely dissolved.

-

After the reaction is complete, cool the mixture. The product will typically separate into two phases.

-

The upper phase consists mainly of the recovered polyol, while the lower phase contains excess glycol and by-products.

-

Separate the phases and analyze the recovered polyol for properties such as hydroxyl number, viscosity, and molecular weight.

Signaling Pathway: Proposed Mechanism of PU Glycolysis

Caption: Proposed mechanism for this compound-catalyzed glycolysis of polyurethane.

References

- 1. Potassium Acetate and this compound Catalysts | Milliken [milliken.com]

- 2. Trimerization Catalysts for PIR Insulation | Umicore [csm.umicore.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US20070259773A1 - Trimer catalyst additives for improving foam processability - Google Patents [patents.google.com]

- 5. Jinyangchem Co.,Ltd [jinyangchem.com]

- 6. Study on the curing mechanism of unsaturated polyester resin UPR - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]

- 7. Accelerators & Catalysts for UPR | Umicore [csm.umicore.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-Catalyzed C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. fsrj.org [fsrj.org]

The Role of Potassium Octoate as a Polymerization Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium octoate (also known as potassium 2-ethylhexanoate) is a versatile and widely utilized catalyst in various polymerization reactions. Its efficacy stems from its ability to act as a potent nucleophile and a stabilizer for reaction intermediates. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in three primary polymerization applications: the trimerization of isocyanates in polyurethane and polyisocyanurate foam production, the accelerated curing of unsaturated polyester (B1180765) resins, and the ring-opening polymerization of lactones. This document synthesizes key mechanistic insights, presents available quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of the catalytic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is the potassium salt of 2-ethylhexanoic acid and is valued for its catalytic activity in several industrially significant polymerization processes. It is particularly prominent in the production of polyurethane foams, where it accelerates the reactions between polyols and isocyanates, and more specifically, the trimerization of isocyanates to form polyisocyanurate (PIR) foams.[1][2] Additionally, it serves as a crucial co-catalyst or promoter in the curing of unsaturated polyester resins and can initiate the ring-opening polymerization of cyclic esters like lactones.[3][4] This guide will delve into the fundamental mechanisms governing these catalytic processes.

Mechanism in Polyurethane and Polyisocyanurate (PIR) Foam Synthesis

In the manufacturing of rigid polyurethane and polyisocyanurate foams, this compound is primarily employed as a trimerization catalyst.[2] Its main function is to expedite the formation of isocyanurate rings from isocyanate monomers, a reaction that imparts enhanced thermal stability and fire resistance to the final polymer.[2]

The catalytic cycle is initiated by the nucleophilic attack of the octoate anion on the electrophilic carbon of an isocyanate group. This step forms a reactive intermediate. This intermediate then reacts with two additional isocyanate molecules in a stepwise fashion to form a stable six-membered isocyanurate ring, regenerating the octoate catalyst in the process. The potassium cation plays a crucial role in stabilizing the negatively charged intermediates and transition states throughout this cycle, thereby lowering the activation energy of the reaction.[2]

Signaling Pathway for Isocyanate Trimerization

Caption: Isocyanate trimerization catalyzed by this compound.

Quantitative Data for Polyurethane Foam Formulation

While specific kinetic data for this compound is often proprietary, the following table provides a qualitative comparison of its performance and typical components in a PIR foam formulation.

| Parameter | Description | Typical Value/Observation |

| Catalyst Concentration | Weight percent based on polyol | 0.5 - 3.0 phr (parts per hundred resin) |

| Cream Time | Time from mixing until the foam begins to rise | Decreases with increasing catalyst concentration |

| Gel Time | Time from mixing until the foam becomes stringy | Decreases with increasing catalyst concentration |

| Tack-Free Time | Time from mixing until the foam surface is no longer sticky | Decreases with increasing catalyst concentration |

| Foam Density | - | Can be controlled by adjusting catalyst, blowing agent, and surfactant levels |

| Cell Structure | - | Can be influenced by the catalyst package |

| Compressive Strength | - | Generally good, but can be influenced by the overall formulation |

| Thermal Conductivity | - | Improved by the formation of isocyanurate rings |

Experimental Protocol for PIR Foam Synthesis

-

Materials:

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

Polyester Polyol

-

This compound (e.g., 15% in diethylene glycol)[5]

-

Surfactant (e.g., silicone-based)

-

Blowing Agent (e.g., pentane)

-

-

Procedure:

-

In a suitable container, accurately weigh and combine the polyester polyol, this compound catalyst, surfactant, and blowing agent.

-

Thoroughly mix the components until a homogeneous blend is achieved.

-

Bring the polyol blend to a controlled temperature (e.g., 20-25°C).

-

Add the pMDI to the polyol blend and immediately mix at high speed (e.g., 2000-3000 rpm) for a short, precise duration (e.g., 5-10 seconds).

-

Quickly pour the reacting mixture into an open mold.

-

Allow the foam to rise freely at ambient temperature.

-

Record the cream time, gel time, and tack-free time.

-

Allow the foam to cure for at least 24 hours at room temperature before demolding and characterization.

-

Mechanism in the Curing of Unsaturated Polyester Resins

In the context of unsaturated polyester resins, this compound functions as an accelerator or promoter, typically in conjunction with a cobalt salt such as cobalt octoate.[3][6] The curing process is a free-radical polymerization, initiated by an organic peroxide (e.g., methyl ethyl ketone peroxide - MEKP).

The primary role of the cobalt salt is to catalyze the decomposition of the peroxide into free radicals. This compound acts synergistically with the cobalt salt to enhance the rate of this decomposition, leading to a faster gel and cure time.[6] The precise mechanism of this synergistic effect is not fully elucidated but is believed to involve the formation of a more active catalytic species through the interaction of the potassium and cobalt salts, which facilitates the redox cycling of the cobalt ion (Co²⁺/Co³⁺) and accelerates the generation of radicals from the peroxide.

Logical Relationship in Polyester Curing

Caption: Role of this compound in polyester resin curing.

Quantitative Data for Unsaturated Polyester Resin Curing

The following table presents typical gel times for an unsaturated polyester resin using a cobalt octoate/potassium octoate accelerator system compared to cobalt octoate alone.

| Accelerator System | Total Metal Content (%) | Metal Added (%) | Initial Gel Time (min) | Gel Time after 1 Week (min) | Gel Time after 4 Weeks (min) |

| Co Octoate / K Acetate | 12 | 0.02 | 10 | 10.5 | 9.5 |

| Co Octoate / K Octoate | 8 | 0.02 | 9.5 | 10 | 8 |

| K Octoate alone | 10 | 0.02 | >60 | >60 | >60 |

Data adapted from patent literature, conditions may vary.[7]

Experimental Protocol for Curing Unsaturated Polyester Resin

-

Materials:

-

Unsaturated Polyester Resin (dissolved in styrene)

-

Cobalt Octoate solution (e.g., 6% cobalt)

-

This compound solution (e.g., 15% potassium)

-

Methyl Ethyl Ketone Peroxide (MEKP)

-

-

Procedure:

-

To a known weight of unsaturated polyester resin in a suitable container, add the desired amount of cobalt octoate solution and this compound solution. The typical dosage is 0.1% to 3% by weight of the accelerator system.[7]

-

Thoroughly mix the accelerator(s) into the resin until a uniform color is achieved.

-

Add the MEKP initiator to the accelerated resin. The amount of initiator typically ranges from 1% to 2% by weight of the resin.

-

Caution: Never mix the accelerator and initiator directly together as this can cause a violent decomposition.

-

Immediately and thoroughly mix the initiator into the resin for a short period (e.g., 1-2 minutes).

-

Pour the catalyzed resin into a mold or onto a substrate.

-

Monitor the gel time (the point at which the resin transitions from a liquid to a soft gel) and the cure time (the time to reach a hard, tack-free state).

-

Mechanism in Ring-Opening Polymerization (ROP) of Lactones

This compound can act as an initiator for the anionic ring-opening polymerization (ROP) of lactones, such as lactide and β-butyrolactone, to produce polyesters.[4][8] In this mechanism, the octoate anion acts as the nucleophile that initiates the polymerization.

The process begins with the nucleophilic attack of the octoate anion on the carbonyl carbon of the lactone ring. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester, resulting in a linear monomer with a carboxylate group at one end and an alkoxide at the other. The newly formed alkoxide is the propagating species, which then attacks another lactone monomer, continuing the chain growth.

Signaling Pathway for Anionic Ring-Opening Polymerization

Caption: Anionic ring-opening polymerization initiated by this compound.

Quantitative Data for Ring-Opening Polymerization

Specific quantitative data for the ROP of lactones initiated solely by this compound is not extensively available in the public literature. The molecular weight and polydispersity of the resulting polymer are highly dependent on the monomer-to-initiator ratio, reaction temperature, and the presence of impurities such as water. The following table provides an example of results for a similar potassium-based initiator system for the ROP of L-lactide to illustrate the expected trends.

| Initiator System | Monomer:Initiator Ratio | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI |

| Potassium Acetophenone Oximate | 100:1 | 5 | 99 | 15,200 | 1.15 |

| Potassium Acetophenone Oximate | 200:1 | 10 | 99 | 29,800 | 1.20 |

| Potassium Acetophenone Oximate + BnOH | 100:1:1 | 15 | 98 | 14,500 | 1.10 |

Data adapted from a study on potassium-based catalysts for ROP of L-lactide.[4]

Experimental Protocol for Anionic Ring-Opening Polymerization of Lactide

-

Materials:

-

L-Lactide

-

This compound

-

Anhydrous Toluene (B28343)

-

Methanol (B129727) (for termination)

-

-

Procedure:

-

Purification of Monomer: L-lactide should be purified by recrystallization from anhydrous toluene and subsequently sublimed under vacuum to remove any water or other impurities that can interfere with the anionic polymerization.

-

Initiator Preparation: this compound should be thoroughly dried under vacuum before use.

-

Polymerization:

-

In a glovebox or under a high-vacuum line, add the purified L-lactide to a flame-dried Schlenk flask.

-

Dissolve the lactide in anhydrous toluene.

-

In a separate flask, prepare a stock solution of this compound in anhydrous toluene.

-

Add the desired amount of the this compound solution to the lactide solution via syringe to initiate the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 60°C) with stirring.

-

-

Termination and Isolation:

-

After the desired reaction time or upon reaching high monomer conversion, terminate the polymerization by adding an excess of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

-

Characterization:

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using gel permeation chromatography (GPC).

-

Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

-

-

Conclusion

This compound is a highly effective and versatile catalyst in several key polymerization processes. In polyurethane and polyisocyanurate systems, it acts as a potent trimerization catalyst, enhancing the thermal properties of the final foam. In unsaturated polyester resins, it serves as a powerful accelerator in conjunction with cobalt salts to expedite curing. Furthermore, it can initiate the anionic ring-opening polymerization of lactones. The mechanisms of action, while distinct in each application, are fundamentally rooted in the nucleophilicity of the octoate anion and the stabilizing effect of the potassium cation. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is essential for researchers and professionals seeking to optimize existing polymerization processes and develop novel polymeric materials.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Potassium Acetate and this compound Catalysts | Milliken [milliken.com]

- 3. Accelerators are material which help the decomposition of peroxides and produce free radicals which start the propagation reaction [durachemicals.com]

- 4. Ring-Opening Polymerization of L-Lactide Catalyzed by Potassium-Based Complexes: Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. egekimya.com [egekimya.com]

- 6. Jinyangchem Co.,Ltd [jinyangchem.com]

- 7. US4329263A - Accelerator systems for polyester resin compositions - Google Patents [patents.google.com]

- 8. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]

Potassium Octoate as a Precursor for Nanoparticle Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Potassium Octoate

This compound, also known as potassium 2-ethylhexanoate (B8288628), is the potassium salt of 2-ethylhexanoic acid. It is an organometallic compound with the chemical formula C8H15KO2.[1] This colorless solid is soluble in a variety of organic solvents. Its primary industrial applications are as a catalyst in polymerization reactions, particularly in the production of polyurethane foams, and as a drier in coatings and paints to accelerate the curing process.[2][3][4] While its role as a catalyst is well-established, its application as a direct precursor for the synthesis of nanoparticles is an emerging area of interest, largely driven by the broader use of metal carboxylates in nanomaterial fabrication.[5][6]

Established Methods for Synthesizing Potassium-Containing Nanoparticles

While direct synthesis of nanoparticles from this compound is not extensively documented in scientific literature, several methods are well-established for producing potassium-containing nanoparticles using other potassium precursors. These methods provide a foundational understanding of the synthesis of potassium-based nanomaterials.

Hydrothermal Synthesis of Potassium Niobate and Potassium Tantalate Nanoparticles

The hydrothermal method is a prevalent technique for synthesizing crystalline potassium niobate (KNbO3) and potassium tantalate (KTaO3) nanoparticles. This process involves a chemical reaction in an aqueous solution above ambient temperature and pressure. Potassium hydroxide (B78521) (KOH) is the typically employed potassium precursor in these syntheses.[7][8][9][10]

-

Precursor Preparation: 0.0025 mol of L-Ta2O5 powder (1.1 g) is mixed with 25 mL of a 15 M potassium hydroxide (KOH) solution.

-

Reaction: The mixture is transferred to a 125 mL Teflon-lined autoclave.

-

Heating: The autoclave is heated to 150 °C for a duration of 1 to 4 hours.

-

Washing and Collection: The resulting product is washed and centrifuged with deionized water multiple times.

-

Drying: The final white powder is dried overnight at 80 °C.

-

Precursor Preparation: Niobium oxide (Nb2O5) powder is mixed with a KOH solution.

-

Surfactant Addition: Sodium dodecyl sulfate (B86663) (SDS) is added as a surfactant to control the morphology.

-

Reaction: The mixture is placed in an autoclave and heated to 180 °C for 48 hours.

-

Product Characterization: The resulting KNbO3 nanorods typically have an orthorhombic crystal structure with diameters of 100-300 nm and lengths up to 5 µm.[11][12] The addition of a surfactant is crucial for achieving a nanorod morphology instead of agglomerated particles.[11][12]

| Precursor (Potassium Source) | Other Precursors | Synthesis Method | Product | Particle Size | Reference |

| Potassium Hydroxide (KOH) | L-Ta2O5 | Hydrothermal | KTaO3 | Nanoparticles | [8] |

| Potassium Hydroxide (KOH) | Nb2O5 | Hydrothermal | KNbO3 | 100-300 nm diameter nanorods | [11][12] |

Green Synthesis of Potassium Oxide Nanoparticles

Green synthesis provides an eco-friendly approach to nanoparticle production, often utilizing plant extracts as reducing and capping agents. For potassium-based nanoparticles, potassium chloride (KCl) is a commonly used precursor.

-

Preparation of Plant Extract: An aqueous extract of Sideroxylon capiri (B1251126) is prepared.

-

Reaction Mixture: 10 mL of the aqueous plant extract is mixed with 40 mL of a 10 mM solution of KCl.

-

Heating: The mixture is heated at 60 °C for 30 minutes.

-

Separation: The synthesized potassium nanoparticles are separated by centrifugation at 11,200 g for 10 minutes and washed with sterile distilled water.

In a similar study, Capparis spinosa flower extract was used to synthesize potassium oxide (K2O) nanoparticles with irregular shapes and sizes ranging from 25 to 95 nm.[13] Another green synthesis approach utilized Polyalthia longifolia leaf extract with potassium chloride to produce nearly spherical nanoparticles with a size of approximately 200 nm.[14]

| Precursor (Potassium Source) | Reducing/Capping Agent | Product | Particle Size | Morphology | Reference |

| Potassium Chloride (KCl) | Sideroxylon capiri extract | K-NPs | 200-360 nm (agglomerated) | Spherical | [15] |

| Not Specified | Capparis spinosa extract | K2O NPs | 25-95 nm | Irregular | [13] |

| Potassium Chloride (KCl) | Polyalthia longifolia extract | K-NPs | ~200 nm | Near-spherical | [14] |

Prospective Role of this compound in Nanoparticle Synthesis via Thermal Decomposition

The thermal decomposition of metal carboxylates is a versatile method for synthesizing metal and metal oxide nanoparticles with controlled sizes and morphologies.[16][17] This method typically involves heating the metal carboxylate precursor in a high-boiling point organic solvent, often in the presence of capping agents like long-chain fatty acids or amines.[16] Although specific examples using this compound are not prevalent in the literature, the chemical principles suggest its potential as a precursor for potassium-containing nanoparticles.

Hypothetical Signaling Pathway for Thermal Decomposition

The thermal decomposition of a metal carboxylate, such as this compound, would likely proceed through the following steps:

-

Decomposition of the Precursor: At elevated temperatures, the this compound would decompose, breaking the bond between the potassium cation and the carboxylate anion.

-

Nucleation: The liberated potassium atoms or ions would act as nucleation sites.

-

Particle Growth: These nuclei would grow into nanoparticles through the aggregation of more potassium species.

-

Capping: Surfactant molecules present in the reaction mixture would adsorb onto the nanoparticle surface, preventing further growth and agglomeration, thereby controlling the final size and ensuring colloidal stability.

Caption: Hypothetical pathway for nanoparticle synthesis via thermal decomposition of this compound.

Experimental Workflows

Hydrothermal Synthesis Workflow

The general workflow for the hydrothermal synthesis of potassium-containing nanoparticles is depicted below. This process is advantageous for producing highly crystalline materials.

Caption: General workflow for hydrothermal synthesis of potassium-based nanoparticles.

Green Synthesis Workflow

The green synthesis approach offers a more environmentally benign route to nanoparticle production. The workflow is generally simpler than hydrothermal methods.

Caption: General workflow for the green synthesis of potassium nanoparticles.

Conclusion and Future Outlook

This compound is a versatile industrial chemical, primarily utilized for its catalytic properties. While the direct use of this compound as a precursor for nanoparticle synthesis is not yet a well-documented field, the established principles of thermal decomposition of metal carboxylates suggest its potential in this area. Current established methods for producing potassium-containing nanoparticles predominantly rely on precursors such as potassium hydroxide for hydrothermal synthesis and potassium chloride for green synthesis routes. Future research could explore the viability of this compound in thermal decomposition methods, potentially offering new pathways to control the size, morphology, and surface chemistry of potassium-based nanoparticles for various applications, including in catalysis, electronics, and drug delivery systems.

References

- 1. Potassium 2-ethylhexanoate - Wikipedia [en.wikipedia.org]

- 2. POTASSIUM 2-ETHYLHEXANOATE - Ataman Kimya [atamanchemicals.com]

- 3. innospk.com [innospk.com]

- 4. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2015187544A1 - Synthesis of metal carboxylate compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. numis.northwestern.edu [numis.northwestern.edu]

- 9. researchgate.net [researchgate.net]

- 10. Hydrothermal synthesis of potassium niobate photocatalysts under subcritical and supercritical water conditions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of KNbO3 nanorods by hydrothermal method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Biogenic Synthesis and Characterisation of Novel Potassium Nanoparticles by Capparis spinosa Flower Extract and Evaluation of Their Potential Antibacterial, Anti-biofilm and Antibiotic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceworldjournal.org [scienceworldjournal.org]

- 15. Synthesis and Characterization of Green Potassium Nanoparticles from Sideroxylon Capiri and Evaluation of Their Potential Antimicrobial [techscience.com]

- 16. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Potassium 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability and decomposition profile of potassium 2-ethylhexanoate (B8288628). The information presented herein is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document outlines key thermal properties, detailed experimental protocols for analysis, and a proposed decomposition pathway.

Introduction

Potassium 2-ethylhexanoate (also known as potassium octoate) is the potassium salt of 2-ethylhexanoic acid. It is a versatile organometallic compound utilized in a variety of industrial applications, including as a catalyst in the production of polyurethane and polyisocyanurate foams, a drier in paints and coatings, and a heat stabilizer for plastics.[1] Its thermal stability is a critical parameter that dictates its performance, storage, and safe handling in these applications. Understanding its decomposition behavior is essential for process optimization and ensuring product quality and safety.

Thermal Properties

The thermal behavior of potassium 2-ethylhexanoate is characterized by its melting point and subsequent decomposition at elevated temperatures. There is some discrepancy in the literature regarding its precise melting point, with sources citing a range of 60-70°C[2], while another indicates a much higher melting point of 255°C. The lower range is more frequently referenced. The boiling point has been reported as 246°C.[3]

Thermal decomposition of potassium 2-ethylhexanoate is initiated at temperatures exceeding 200°C.[2] The primary hazardous decomposition products are reported to be carbon oxides and potassium oxides.[4]

Quantitative Data Summary

The following table summarizes the key thermal properties of potassium 2-ethylhexanoate.

| Property | Value | Analytical Technique |

| Melting Point | 60-70°C (conflicting data of 255°C exists)[2][3] | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 246°C[3] | Not Specified |

| Decomposition Onset Temperature | > 200°C[2] | Thermogravimetric Analysis (TGA) / DSC |

| Hazardous Decomposition Products | Carbon Oxides, Potassium Oxides[4] | Evolved Gas Analysis (e.g., TGA-FTIR) |

Experimental Protocols for Thermal Analysis

To accurately characterize the thermal stability and decomposition of potassium 2-ethylhexanoate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed. For a more detailed analysis of the evolved gaseous products during decomposition, coupling TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature, the number of decomposition steps, and the residual mass.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of potassium 2-ethylhexanoate (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25°C)

-

Heating Rate: A linear heating rate of 10°C/min is commonly used to provide a good balance between resolution and experiment time.

-

Final Temperature: The sample is heated to a temperature sufficient to ensure complete decomposition, typically in the range of 600-800°C.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate for each step, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of potassium 2-ethylhexanoate (typically 2-5 mg) is placed in an aluminum or platinum crucible and hermetically sealed.

-

Reference: An empty, sealed crucible is used as the reference.

-

Atmosphere: The analysis is performed under an inert atmosphere (nitrogen or argon) with a typical flow rate of 20-50 mL/min.

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25°C)

-

Heating Rate: A heating rate consistent with the TGA analysis (e.g., 10°C/min) is used for direct comparison of thermal events.

-

Final Temperature: The temperature range should cover the expected melting and initial decomposition stages, typically up to 400-500°C.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak temperature of endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The area under the peaks is integrated to calculate the enthalpy of these transitions.

Visualizing Experimental and Decomposition Pathways

The following diagrams illustrate the typical workflow for thermal analysis and the proposed decomposition pathway for potassium 2-ethylhexanoate.

References

- 1. Potassium Acetate and this compound Catalysts | Milliken [milliken.com]

- 2. Potassium 2-ethylhexanoate | 3164-85-0 | Benchchem [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Using Potassium Octoate as a Trimerization Catalyst in PIR Foam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing potassium octoate as a trimerization catalyst in the synthesis of Polyisocyanurate (PIR) rigid foams. This document outlines the catalyst's mechanism of action, presents detailed experimental protocols, and summarizes the expected effects on foam properties.

Introduction to this compound in PIR Foam Chemistry

This compound, the potassium salt of 2-ethylhexanoic acid, is a widely used and effective catalyst for the trimerization of isocyanates in the production of PIR foams.[1][2][3][4] Its primary function is to promote the formation of isocyanurate rings, which are highly stable, six-membered heterocyclic structures formed from three isocyanate groups.[1][3] This trimerization reaction is a key step in the formation of PIR foams, imparting them with their characteristic high thermal stability, improved fire resistance, and enhanced mechanical strength compared to conventional polyurethane (PUR) foams.[1][3]

The use of this compound allows for precise control over the polymerization process, leading to consistent quality in PIR foam production.[3] By facilitating the formation of isocyanurate rings, it enhances the thermal resistance of the final product.[3] However, it is important to note that there are growing environmental and safety concerns associated with 2-ethylhexanoic acid, from which this compound is derived. This has led to an increasing interest in alternative catalysts, such as potassium acetate.[3][5]

Mechanism of Action: Isocyanate Trimerization

The trimerization of isocyanates is a cyclotrimerization reaction that results in the formation of a stable isocyanurate ring. This reaction is efficiently catalyzed by this compound. The generally accepted mechanism involves the nucleophilic attack of the octoate anion on the electrophilic carbon of the isocyanate group. This initiates a series of reactions leading to the formation of the trimer. The potassium ion plays a crucial role in stabilizing the transition states and lowering the activation energy of the reaction.[3]

The overall trimerization reaction can be visualized as follows:

Caption: Isocyanate Trimerization Pathway.

Experimental Protocols

The following protocols provide a general framework for the preparation of PIR foams using this compound as a trimerization catalyst. It is crucial to note that the optimal formulation will depend on the specific raw materials used and the desired final properties of the foam. All handling of isocyanates and other chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment

-

Polyol Component (B-Side): Aromatic polyester (B1180765) polyol (e.g., Stepanpol® PS-2352)

-

Isocyanate Component (A-Side): Polymeric Methylene Diphenyl Diisocyanate (pMDI) with a specific NCO content and functionality.

-

Trimerization Catalyst: this compound solution in a suitable solvent (e.g., diethylene glycol - DEG). Commercial solutions are available with varying concentrations of this compound (e.g., 15% potassium).[6]

-

Co-catalyst (optional): Amine catalysts (e.g., pentamethyldiethylenetriamine - PMDETA) can be used to control the cream and gel times.

-

Surfactant: Silicone-based surfactant to stabilize the foam cells.

-

Blowing Agent: Physical blowing agent (e.g., pentane) and/or chemical blowing agent (water).

-

Flame Retardant (optional): e.g., Triethyl phosphate (B84403) (TEP).

-

Equipment: High-speed laboratory mixer, mold, balance, stopwatch, fume hood.

General PIR Foam Formulation

The following table provides a typical formulation for a PIR foam. The amounts are given in parts by weight (pbw).

| Component | Parts by Weight (pbw) |

| Aromatic Polyester Polyol | 100 |

| Polymeric MDI (pMDI) | 150 - 250 (Isocyanate Index: 200-350) |

| This compound (15% in DEG) | 1.5 - 4.5 |

| Amine Co-catalyst (e.g., PMDETA) | 0.5 - 2.0 |

| Silicone Surfactant | 1.5 - 2.5 |

| Blowing Agent (e.g., n-pentane) | 10 - 20 |

| Water | 0.5 - 2.0 |

| Flame Retardant (optional) | 5 - 15 |

Note: The Isocyanate Index is a measure of the excess of isocyanate groups relative to the hydroxyl groups in the polyol. A higher index leads to a higher degree of trimerization and a more rigid foam.

Step-by-Step Foaming Procedure

-

Preparation of the Polyol Blend (B-Side):

-

In a suitable container, accurately weigh and combine the polyol, this compound catalyst, any co-catalyst, surfactant, water, and flame retardant (if used).

-

Mix the components thoroughly at a low speed until a homogeneous mixture is obtained.

-

If a physical blowing agent like pentane (B18724) is used, it should be added to the polyol blend and mixed carefully in a closed system to prevent evaporation.

-

-

Foaming Reaction:

-

Ensure the temperature of both the polyol blend and the isocyanate component is controlled, typically around 20-25°C.

-

Add the calculated amount of the isocyanate component (A-Side) to the polyol blend (B-Side).

-

Immediately start mixing at high speed (e.g., 2000-3000 rpm) for a short and precise duration (typically 5-10 seconds).

-

Quickly pour the reacting mixture into a pre-heated mold.

-

-

Curing:

-

Allow the foam to rise freely in the mold.

-

The foam will cure at ambient temperature, but for optimal properties, a post-curing step in an oven (e.g., 70°C for 24 hours) is often recommended.

-

Data Presentation: Effect of this compound on PIR Foam Properties

The concentration of this compound has a significant impact on the reaction kinetics and the final properties of the PIR foam. The following tables summarize the expected trends.

Reaction Profile

| This compound Concentration (pphp*) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |

| Low (e.g., 1.5) | Longer | Longer | Longer |

| Medium (e.g., 3.0) | ↓ | ↓ | ↓ |

| High (e.g., 4.5) | Shorter | Shorter | Shorter |

*pphp: parts per hundred parts of polyol

An increase in the concentration of this compound accelerates the trimerization reaction, leading to a faster foam formation process.

Physical and Mechanical Properties

| This compound Concentration (pphp) | Apparent Density ( kg/m ³) | Compressive Strength (kPa) | Thermal Conductivity (mW/m·K) |

| Low (e.g., 1.5) | Higher | Lower | Higher |

| Medium (e.g., 3.0) | ↓ | ↑ | ↓ |

| High (e.g., 4.5) | Lower | Higher | Lower |

A higher concentration of this compound generally leads to a more complete trimerization, resulting in a more cross-linked and rigid foam structure. This translates to higher compressive strength and better thermal insulation properties (lower thermal conductivity). The density may decrease slightly with higher catalyst levels due to a faster blowing reaction.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for PIR foam synthesis and the logical relationship of the components.

Caption: Experimental Workflow for PIR Foam Synthesis.

Caption: Key Chemical Reactions in PIR Foam Formation.

Conclusion

This compound is a highly effective and widely used catalyst for the trimerization of isocyanates in the production of PIR foams. By carefully controlling the concentration of this compound and other formulation components, researchers can tailor the reaction kinetics and the final properties of the foam to meet specific application requirements. These notes provide a foundational understanding and practical guidance for the use of this compound in the laboratory synthesis of PIR foams. For further optimization and development, it is recommended to consult more specialized literature and conduct systematic experimental studies.

References

- 1. morpholine.cc [morpholine.cc]

- 2. chemintech.ru [chemintech.ru]

- 3. lohtragon.com [lohtragon.com]

- 4. WO2020038755A1 - Catalyst for pir/pur foam production - Google Patents [patents.google.com]

- 5. US20050245629A1 - Catalyst combinations for increasing trimer content in foam - Google Patents [patents.google.com]

- 6. Trimerization Catalysts for PIR Insulation | Umicore [csm.umicore.com]

Application Notes and Protocols: Potassium 2-Ethylhexanoate in Polyurethane Foam Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2-ethylhexanoate (B8288628), also known as potassium octoate, is a highly effective catalyst used in the formulation of polyurethane (PU) foams.[1][2] It is a potassium salt of 2-ethylhexanoic acid and is particularly valued for its ability to accelerate the curing process in both flexible and rigid polyurethane foams.[1] This organometallic compound is a potent catalyst, especially for the isocyanurate reaction (trimerization) in rigid foam formulations, leading to a highly cross-linked polymer structure.[3][4] The incorporation of potassium 2-ethylhexanoate enhances mechanical strength, improves thermal insulation properties, and provides greater dimensional stability in the final foam products.[4] It is often supplied as a solution in diethylene glycol (DEG) to facilitate its handling and incorporation into polyurethane systems.[3][5]

Mechanism of Action

In polyurethane foam formation, two primary reactions occur simultaneously: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[6] Potassium 2-ethylhexanoate primarily acts as a trimerization catalyst, promoting the cyclotrimerization of isocyanate groups to form highly stable isocyanurate rings.[2][3] This is particularly crucial in the production of polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability and fire resistance.[2]

The catalytic mechanism involves the potassium ions stabilizing the transition state of the reaction, which lowers the activation energy required for the formation of isocyanurate structures.[2] While the carboxylate was initially thought to be the sole catalytic species, recent studies suggest that the reaction of the carboxylate with an excess of aromatic isocyanate leads to the formation of deprotonated amide species, which are highly nucleophilic and act as the active catalysts in the trimerization process.[7]

Data Presentation

The concentration of potassium 2-ethylhexanoate significantly influences both the reaction kinetics and the final physical properties of the polyurethane foam. The following tables summarize the expected trends and typical data based on findings from various studies.